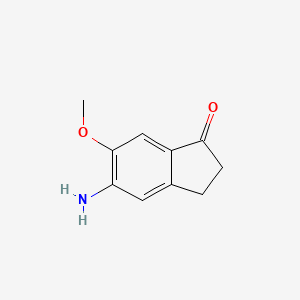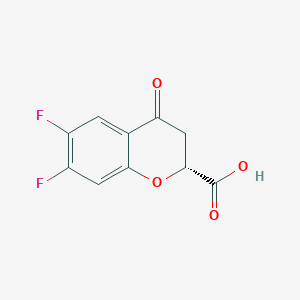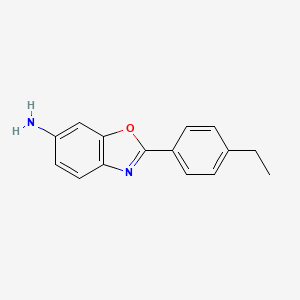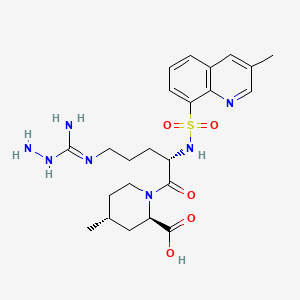
(2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. The hydrazinecarboximidamido moiety is then added through a series of condensation reactions. The final step involves the coupling of the piperidine ring with the pentanoyl group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. Additionally, purification steps such as crystallization or chromatography would be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or hydrazinecarboximidamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((quinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid
- (2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)butanoyl)-4-methylpiperidine-2-carboxylic acid
Uniqueness
The uniqueness of (2R,4R)-1-((S)-5-(Hydrazinecarboximidamido)-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C23H33N7O5S |
|---|---|
分子量 |
519.6 g/mol |
IUPAC 名称 |
(2R,4R)-1-[(2S)-5-[[amino(hydrazinyl)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H33N7O5S/c1-14-8-10-30(18(12-14)22(32)33)21(31)17(6-4-9-26-23(24)28-25)29-36(34,35)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,29H,4,6,8-10,12,25H2,1-2H3,(H,32,33)(H3,24,26,28)/t14-,17+,18-/m1/s1 |
InChI 键 |
QARLHQQFBQZENV-FHLIZLRMSA-N |
手性 SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)NN)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C |
规范 SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)NN)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)
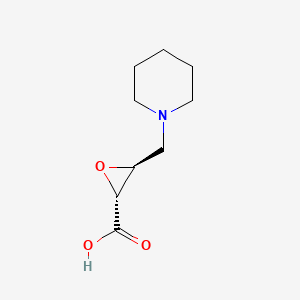
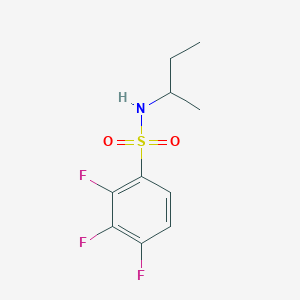
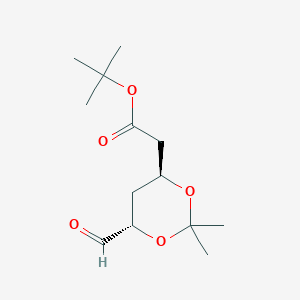
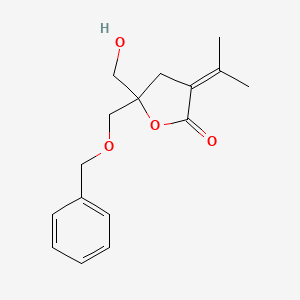
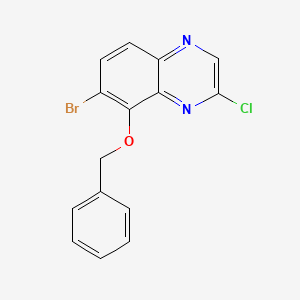
![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)

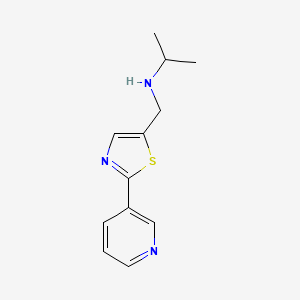
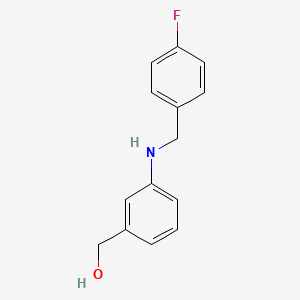
![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)
